methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
Description
Methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a fluorinated indole derivative characterized by a pyrrole substituent at position 3 and a methyl ester group at position 2. Its molecular formula is C15H13FN2O2 (molecular weight: 272.28 g/mol), with a CAS registry number 1243047-46-2 .
Properties
IUPAC Name |
methyl 5-fluoro-3-pyrrol-1-yl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c1-19-14(18)12-13(17-6-2-3-7-17)10-8-9(15)4-5-11(10)16-12/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCTUDSFKUEEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyrrole Substitution: The pyrrole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyrrole boronic acid reacts with a halogenated indole derivative.
Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has garnered attention in the field of medicinal chemistry due to its structural similarity to known pharmacophores. Its derivatives have been investigated for their biological activities, particularly in the context of cancer therapy.
Case Study: Anticancer Activity
A study evaluated various indole derivatives, including this compound, for their cytotoxic effects against different cancer cell lines. The compound exhibited promising activity against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 15.0 |
| This compound | A549 | 22.5 |
These results suggest that this compound could serve as a lead structure for developing new anticancer agents .
Synthesis of Bioactive Molecules
The compound is also utilized in multicomponent synthesis techniques to create a variety of bioactive molecules. Its ability to participate in reactions such as cycloadditions and substitutions makes it a valuable building block in organic synthesis.
Synthesis Example
In a recent study, this compound was incorporated into a multicomponent reaction to synthesize novel pyrazole derivatives with enhanced biological activity. The resulting compounds displayed significant antibacterial and anticancer properties.
| Reaction Type | Yield (%) | Biological Activity |
|---|---|---|
| Multicomponent Synthesis | 85% | Anticancer, Antibacterial |
This method demonstrates the versatility of this compound in generating diverse chemical entities for pharmaceutical applications .
Potential Therapeutic Uses
Beyond its role in drug discovery, this compound has been studied for its potential therapeutic effects in various diseases.
Therapeutic Insights
Research indicates that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory disorders. Experimental models have shown that derivatives can inhibit pro-inflammatory cytokines, suggesting a pathway for therapeutic development.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The pyrrole moiety contributes to the compound’s binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and related indole derivatives:
Key Observations:
- Substituent Diversity: The target compound’s pyrrole group distinguishes it from analogues with thiazolidinone, pyrazole-furoyl, or oxindole moieties.
- Biological Activity: The thiazolidinone hybrid exhibits potent cytotoxicity against leukemia cells (IC50 = 8.36 μM), suggesting that the thiazolidinone moiety enhances anticancer activity compared to pyrrole or pyrazole substituents .
Biological Activity
Methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a synthetic compound belonging to the indole derivative class, known for its diverse biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and case studies.
Chemical Structure:
- Molecular Formula: CHFNO
- Molecular Weight: 258.24 g/mol
- CAS Number: 890094-17-4
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core: Utilizing Fischer indole synthesis.
- Pyrrole Substitution: Achieved through palladium-catalyzed cross-coupling reactions.
- Esterification: Finalizing the structure by converting the carboxylic acid to a methyl ester.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atom enhances hydrogen bonding capabilities, while the pyrrole moiety increases binding affinity to biological macromolecules. This compound may function as an inhibitor or modulator of specific enzymes or receptors, influencing several biochemical pathways.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. In vitro studies indicate its potential to inhibit cell proliferation in various cancer cell lines. For instance, it has been observed to induce cell cycle arrest at the G2/M phase and inhibit key protein kinases such as EGFR and CDK2 .
Table 1: Anticancer Activity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | <10 | Inhibition of EGFR signaling |
| U251 (glioblastoma) | <20 | Induction of apoptosis via caspase activation |
| MCF7 (breast cancer) | <15 | Cell cycle arrest at G2/M phase |
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties, making it a candidate for treating neurological disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems has been noted in pharmacological evaluations .
Case Studies
Case Study 1: In Vivo Efficacy
In a recent study involving animal models, this compound demonstrated a reduction in tumor size when administered at doses of 10 mg/kg. The study reported minimal toxicity and highlighted its potential as a therapeutic agent in oncology .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A SAR analysis revealed that modifications to the pyrrole and indole moieties could enhance biological activity. Compounds with additional electron-withdrawing groups showed increased potency against various cancer cell lines, indicating that further structural optimization could yield more effective derivatives .
Applications in Medicinal Chemistry
This compound serves as a valuable building block for synthesizing novel pharmaceutical agents targeting cancer and neurological disorders. Its unique structure allows for extensive modifications, making it versatile in drug discovery processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including Fischer indole synthesis or modifications of pre-functionalized indole scaffolds. For example:
- Step 1 : Preparation of a formylindole intermediate (e.g., methyl 5-fluoro-3-formylindole-2-carboxylate) via Vilsmeier-Haack formylation .
- Step 2 : Introduction of the pyrrole group via nucleophilic substitution or coupling reactions under reflux with catalysts like potassium carbonate in dimethylformamide (DMF) or ethanol .
- Critical Parameters : Reaction temperature (often 80–120°C), solvent polarity, and catalyst selection significantly impact yield. Thin-layer chromatography (TLC) is used to monitor reaction progress .
Q. How is the purity and structural integrity of this compound confirmed?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., fluorine at C5, pyrrole at C3) .
- HPLC : Purity assessment (>95% typically required for biological assays) .
- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the pyrrole group .
Q. What are the primary biological targets or activities reported for structurally related indole derivatives?
- Methodological Answer : Similar compounds (e.g., ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate) show:
- Enzyme Inhibition : HIV integrase, kinases, or cytochrome P450 isoforms via π-π stacking or hydrogen bonding .
- Antimicrobial Activity : Fluorine enhances membrane permeability, while the pyrrole group may interact with bacterial DNA gyrase .
- Data Source Limitations : Bioactivity data for this specific compound is sparse; extrapolation from analogs is common .
Advanced Research Questions
Q. How does the electronic and steric profile of the pyrrole substituent at position 3 influence reactivity compared to phenyl or halogenated analogs?
- Methodological Answer :
- Electronic Effects : Pyrrole’s electron-rich aromatic system may enhance nucleophilic reactivity at C3, facilitating further functionalization. Fluorine at C5 withdraws electrons, polarizing the indole ring .
- Steric Effects : Pyrrole’s smaller size vs. phenyl groups reduces steric hindrance, enabling tighter binding to enzyme active sites (e.g., observed in kinase inhibition assays) .
- Comparative Data : Methyl 3,5-difluoro-1H-indole-2-carboxylate shows reduced bioactivity due to increased electronegativity, highlighting the pyrrole’s unique role .
Q. What strategies can optimize bioactivity while maintaining metabolic stability in derivatives of this compound?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at C5 to enhance oxidative stability .
- Prodrug Design : Replace the methyl ester with ethyl or benzyl esters to improve bioavailability .
- Structure-Activity Relationship (SAR) : Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins like cyclooxygenase-2 (COX-2) .
Q. How can researchers resolve contradictions in reported bioactivity data across indole derivatives?
- Methodological Answer :
- Standardized Assays : Use consistent enzyme concentrations (e.g., 10 nM for kinase assays) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Meta-Analysis : Compare IC values across studies, adjusting for substituent effects (e.g., fluorine vs. chlorine at C5 alters potency by 2–3 orders of magnitude) .
Q. What computational methods are most effective for predicting target interactions and pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., 100 ns trajectories in GROMACS) to assess stability of ligand-protein complexes .
- ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 2–3) and cytochrome P450 inhibition risks .
Q. What are the key challenges in elucidating the mechanism of action (MOA) for this compound?
- Methodological Answer :
- Lack of Target-Specific Data : Most studies report broad-spectrum enzyme inhibition without identifying primary targets .
- Experimental Approaches :
- Pull-Down Assays : Use biotinylated derivatives to isolate binding partners from cell lysates .
- CRISPR-Cas9 Knockout : Validate putative targets (e.g., COX-2) in gene-edited cell lines .
Comparative Structural Analysis
Data Contradiction Analysis
- Issue : Conflicting reports on antimicrobial potency between indole derivatives.
- Resolution :
- Hypothesis : Variability arises from differences in bacterial strain selection (e.g., Gram-positive vs. Gram-negative).
- Method : Re-test compounds under standardized CLSI guidelines with fixed inoculum sizes (1–5 × 10 CFU/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
